molecular formula C6H12ClNO2S B6214992 (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis CAS No. 2727120-29-6

(1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis

Cat. No. B6214992
CAS RN: 2727120-29-6
M. Wt: 197.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.7. The purity is usually 95.
BenchChem offers high-quality (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylic acid hydrochloride, cis involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl 2-(methylsulfanyl)acetate", "Sodium hydride", "Bromocyclobutane", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Methyl 2-(methylsulfanyl)acetate is treated with sodium hydride to form the corresponding thiolate salt.", "Step 2: Bromocyclobutane is added to the reaction mixture and the resulting mixture is heated to form the cyclobutane ring.", "Step 3: The reaction mixture is then treated with sodium hydroxide to hydrolyze the ester group and form the carboxylic acid.", "Step 4: The carboxylic acid is then converted to the hydrochloride salt by treatment with hydrochloric acid.", "Step 5: The product is isolated by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] }

CAS RN

2727120-29-6

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.